2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, an azetidine ring, and a methoxyphenyl sulfonyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The azetidine ring, a four-membered nitrogen-containing ring, is often used in medicinal chemistry due to its unique structural properties .
Preparation Methods
The synthesis of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, including the formation of the azetidine ring and the thiazole ring, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s C-2 position.
Scientific Research Applications
2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: The compound’s potential anticancer properties are being explored in drug development.
Industry: It is used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. For instance, the thiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The azetidine ring’s unique structure allows it to fit into specific binding sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and azetidine-containing molecules. For example:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine-containing molecules: These compounds are used in medicinal chemistry for their unique structural properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-18-10-3-2-4-12(7-10)21(16,17)15-8-11(9-15)19-13-14-5-6-20-13/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDEZVITGZDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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